molecular formula C23H24N4O7S3 B2588936 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896009-84-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B2588936
M. Wt: 564.65
InChI Key: DGWFKJQXRSEKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C23H24N4O7S3 and its molecular weight is 564.65. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

  • Synthesis and Biological Evaluation: Thiadiazole derivatives have been synthesized and evaluated for their potent antitumor properties. For instance, benzothiazole derivatives exhibiting selective cytotoxicity against tumorigenic cell lines have shown significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, pyrazole-sulfonamide derivatives have been developed and tested for their antiproliferative activities, displaying promising results against various cancer cell lines (Mert et al., 2014).

Antibacterial and Anti-inflammatory Agents

  • Synthesis and Characterization: Research has led to the synthesis of novel thiadiazole and pyrazoline derivatives evaluated for their antibacterial and anti-inflammatory activities. Certain compounds have demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of these molecules in treating inflammation-related disorders (Kumar, 2022).

Photosynthetic Electron Transport Inhibitors

  • Inhibitory Properties on Photosynthesis: New pyrazole derivatives have been synthesized and assessed as potential inhibitors of photosynthetic electron transport. Some compounds have shown excellent inhibitory properties, comparable to commercial herbicides, suggesting their use in agricultural applications (Vicentini et al., 2005).

Antimicrobial Activities

  • Heterocyclic Compound Synthesis: The creation of heterocyclic compounds containing a sulfonamido moiety has been pursued for their potential as antibacterial agents. Novel synthetic pathways have produced compounds with high antibacterial activities, indicating their promise in addressing antibiotic resistance (Azab et al., 2013).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S3/c1-3-27(4-2)37(31,32)17-9-7-15(8-10-17)21(30)34-19-12-33-16(11-18(19)28)13-35-23-26-25-22(36-23)24-20(29)14-5-6-14/h7-12,14H,3-6,13H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFKJQXRSEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

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